molecular formula C24H22N2O5 B13656411 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid

Cat. No.: B13656411
M. Wt: 418.4 g/mol
InChI Key: NILXJVUZINTWKL-NRFANRHFSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its intricate structure, which includes a fluorenylmethoxycarbonyl group and a dihydropyridinyl moiety. Its unique configuration and properties make it a subject of interest in synthetic chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common approach is the protection of the amino group using the fluorenylmethoxycarbonyl (Fmoc) group, followed by the coupling of the protected amino acid with the dihydropyridinyl derivative. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC). The scalability of the synthesis process is crucial for its application in various industries, including pharmaceuticals and materials science.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, altering the compound’s properties.

    Substitution: The fluorenylmethoxycarbonyl group can be substituted with other protective groups or functional moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Chemistry

In chemistry, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in elucidating biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its interactions with biological targets suggest it may have pharmacological activity, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties contribute to the creation of polymers and other materials with specific characteristics.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to changes in cellular pathways and biological responses, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Similar in structure but with a phenyl group instead of the dihydropyridinyl moiety.

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-oxo-2H-pyridin-4-yl)propanoic acid: Contains a pyridinyl group instead of the dihydropyridinyl moiety.

Uniqueness

The uniqueness of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C24H22N2O5

Molecular Weight

418.4 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methyl-2-oxopyridin-4-yl)propanoic acid

InChI

InChI=1S/C24H22N2O5/c1-26-11-10-15(13-22(26)27)12-21(23(28)29)25-24(30)31-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-11,13,20-21H,12,14H2,1H3,(H,25,30)(H,28,29)/t21-/m0/s1

InChI Key

NILXJVUZINTWKL-NRFANRHFSA-N

Isomeric SMILES

CN1C=CC(=CC1=O)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CN1C=CC(=CC1=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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